molecular formula C15H15Cl2N3O B15190157 1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol CAS No. 93181-92-1

1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol

Cat. No.: B15190157
CAS No.: 93181-92-1
M. Wt: 324.2 g/mol
InChI Key: WRVZDOWOQLJVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol is a chemical compound that belongs to the class of pyridazinyl derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyridazinyl ring, which is further connected to a piperidinol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the piperidinol group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-(6-(3,4-Dichlorophenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.

Properties

CAS No.

93181-92-1

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

1-[6-(3,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H15Cl2N3O/c16-12-2-1-10(9-13(12)17)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2

InChI Key

WRVZDOWOQLJVSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.